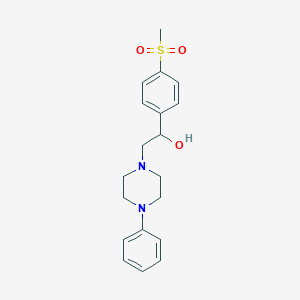
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one is a chemical compound that has shown potential in scientific research applications. This compound is also known as CSP-1103 and has been the subject of several studies due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of CSP-1103 is not fully understood, but studies have suggested that it may act as a modulator of the immune system and reduce inflammation. CSP-1103 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that CSP-1103 has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and astrocytes. CSP-1103 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using CSP-1103 in lab experiments is its specificity for certain targets, such as the Nrf2/ARE pathway. This allows for more targeted and specific experiments. However, one limitation of using CSP-1103 is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on CSP-1103. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CSP-1103 in these diseases. Another area of interest is the anti-tumor effects of CSP-1103, and its potential use in cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CSP-1103 and its effects on various cellular pathways.
Conclusion
In conclusion, CSP-1103 is a chemical compound that has shown potential in various scientific research applications. Its unique properties make it a promising candidate for the treatment of neurodegenerative diseases, cancer, and other diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of CSP-1103 involves several steps, including the reaction of 4-chloroaniline with sulfinyl chloride to form 4-chlorophenyl sulfinyl chloride. This intermediate is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form CSP-1103. The synthesis of CSP-1103 has been optimized to improve the yield and purity of the compound. Several studies have reported successful synthesis of CSP-1103 using this method.
Scientific Research Applications
CSP-1103 has shown potential in several scientific research applications, including its use as a potential therapeutic agent for various diseases. Studies have shown that CSP-1103 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage. CSP-1103 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
5-(4-chlorophenyl)sulfinyl-6-hydroxy-3-phenyl-1H-pyridazin-4-one |
|---|---|
Molecular Formula |
C16H11ClN2O3S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-4-hydroxy-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-8-12(9-7-11)23(22)15-14(20)13(18-19-16(15)21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21) |
InChI Key |
MKMITAPTALZLMT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)S(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C(C2=O)S(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
![5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
![N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B232278.png)
![4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B232281.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B232282.png)
![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)
![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)
